N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-9-4-6-15(12-17)13-23-21(27)18-10-5-11-26(18)14-19-24-20(25-28-19)16-7-2-1-3-8-16/h1-12H,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNLFBGKLOYLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CC=C3C(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrrole ring with a 1,2,4-oxadiazole moiety. The molecular formula is C_{20}H_{18ClN_3O with a molecular weight of approximately 392.84 g/mol. The presence of the oxadiazole ring is significant as it is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O |
| Molecular Weight | 392.84 g/mol |
| CAS Number | 1396864-11-1 |
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. A review highlighted that structural modifications of oxadiazole derivatives can enhance cytotoxicity against various cancer cell lines by targeting specific enzymes and proteins involved in cancer proliferation .
In vitro studies have shown that derivatives of 1,2,4-oxadiazole can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival . The mechanism often involves the induction of apoptosis in cancer cells via the activation of caspases and other apoptotic pathways.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies on related oxadiazole derivatives have reported promising results against both Gram-positive and Gram-negative bacteria. For example, certain oxadiazole derivatives have shown minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating various 1,2,4-oxadiazole derivatives, one compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon adenocarcinoma and lung carcinoma . This suggests that modifications similar to those in this compound could yield compounds with enhanced anticancer activity.
Case Study 2: Antimicrobial Testing
Another study focused on the antibacterial activity of pyrrole derivatives indicated that certain compounds showed significant activity against resistant strains of bacteria. The MIC values ranged between 3.12 and 12.5 μg/mL for various pathogens . This positions pyrrole-based compounds as potential candidates for developing new antibacterial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
a) Pyrrole vs. Pyrazole and Triazole Derivatives
- Compound 109 (N-(1-(1H-Pyrazol-4-yl)ethyl)-3,5-dimethyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) :
- Compound 108 (Triazole-substituted analog) :
b) Oxadiazole Variants
- Compound 39 (3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) :
- SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) :
Substituent Effects on Physicochemical Properties
Table 1: Key Comparative Data
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide?
- The synthesis typically involves multi-step reactions, including nucleophilic substitution and heterocyclic ring formation. For example, the 1,3,4-oxadiazole moiety can be synthesized via cyclization of acylhydrazides with reagents like POCl₃ or PCl₅ under reflux conditions . The pyrrole-carboxamide core may require coupling reactions using DMF as a solvent and K₂CO₃ as a base to facilitate alkylation . Ensure rigorous purification (e.g., column chromatography or recrystallization) to isolate intermediates and final products.
Q. How can the purity and structural integrity of this compound be validated?
- Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in the 7.2–8.1 ppm range for phenyl groups) and coupling constants to verify stereochemistry .
- Mass spectrometry (MS) : Compare observed molecular ion peaks ([M+H]⁺) with theoretical values (e.g., ±0.5 Da tolerance) .
- High-performance liquid chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .
Q. What reaction conditions optimize the coupling of the pyrrole-carboxamide and oxadiazole-methyl moieties?
- Use polar aprotic solvents (e.g., DMF or DMSO) with mild bases (K₂CO₃ or Et₃N) to promote nucleophilic substitution without side reactions. Reaction temperatures between 60–80°C and 12–24-hour stirring durations typically yield >70% conversion . Monitor progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and adjust stoichiometry (1:1.1 molar ratio of nucleophile to electrophile) to minimize unreacted starting material.
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Perform molecular docking using software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Optimize the ligand structure with DFT calculations (B3LYP/6-31G* basis set) to refine charge distribution and conformational stability . Validate docking results with MD simulations (AMBER or GROMACS) to assess binding affinity over 100-ns trajectories .
Q. What strategies resolve contradictions in SAR (structure-activity relationship) data for analogs of this compound?
- If bioactivity data conflict (e.g., varying IC₅₀ values against the same target), systematically evaluate:
- Steric effects : Compare substituent bulkiness (e.g., 3-chlorobenzyl vs. 4-fluorophenyl) using X-ray crystallography or molecular volume calculations.
- Electronic effects : Calculate Hammett σ constants for substituents to correlate electron-withdrawing/donating properties with activity trends .
- Solubility : Measure logP values (shake-flask method) to assess bioavailability discrepancies .
Q. How can flow chemistry improve the scalability of synthesizing this compound?
- Implement continuous-flow reactors to enhance reproducibility and safety. For example:
- Use a microreactor for the oxadiazole cyclization step (residence time: 10–15 min at 100°C) to avoid exothermic hazards .
- Optimize parameters via Design of Experiments (DoE) to identify critical variables (e.g., temperature, flow rate) and achieve >90% yield .
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., ADP-Glo™ for kinases) with ATP concentrations near Km values.
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT or resazurin assays, including positive controls (e.g., doxorubicin) .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates (e.g., Caspase-Glo®) .
Methodological Notes
- Synthetic Challenges : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions; use anhydrous solvents and inert atmospheres .
- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve overlapping peaks .
- Biological Testing : Include dose-response curves (10 nM–100 µM) and triplicate measurements to ensure statistical significance (p < 0.05 via Student’s t-test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
